Betaine aldehyde chloride
Overview
Description
It is a physiological intermediate in the oxidation of choline to betaine, playing a crucial role in various metabolic pathways . This compound is characterized by its zwitterionic nature, which allows it to participate in numerous biochemical processes.
Mechanism of Action
Target of Action
Betaine aldehyde chloride, also known as (Formylmethyl)trimethylammonium chloride, is a physiological intermediate in the oxidation of choline to betaine . Its primary targets are the enzymes involved in this metabolic process, specifically choline dehydrogenase and betaine aldehyde dehydrogenase .
Mode of Action
This compound interacts with its targets by serving as a substrate for these enzymes. It is converted to betaine through a two-step oxidation process . In aqueous solution, it predominantly exists as the diol (hydrate) form .
Biochemical Pathways
The conversion of this compound to betaine is a crucial step in the metabolism of glycine, serine, and threonine . This process is part of the larger one-carbon metabolism pathway, where betaine serves as a methyl donor .
Pharmacokinetics
Given its solubility in water , it is likely to be well-absorbed and distributed in the body. Its metabolism primarily involves oxidation to betaine, which can then participate in various biochemical reactions .
Result of Action
The conversion of this compound to betaine has several molecular and cellular effects. As an osmolyte, betaine helps protect cells against drought, osmotic stress, and temperature stress . Additionally, as a methyl donor, betaine plays a role in protein and energy metabolism .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the solution can affect its form and consequently its interaction with target enzymes . Furthermore, the presence of other substrates and cofactors can influence the efficiency of its conversion to betaine .
Biochemical Analysis
Biochemical Properties
Betaine aldehyde chloride plays a significant role in biochemical reactions. It is involved in the metabolism of betaine in microorganisms . It functions as a metabolic intermediate in the catabolism of choline .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a stress protectant against drought, osmotic, and temperature stress . It also plays a role in methyl group metabolism in a variety of microorganisms .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an intermediate in the oxidation of choline to betaine . It is also involved in the catabolism of choline .
Metabolic Pathways
This compound is involved in the metabolic pathways of choline and betaine . It serves as a physiological intermediate in the oxidation of choline to betaine .
Preparation Methods
Synthetic Routes and Reaction Conditions: Betaine aldehyde chloride can be synthesized through the oxidation of choline. The process involves the use of specific oxidizing agents under controlled conditions to ensure the formation of the desired product. The reaction typically takes place in an aqueous medium, and the product is isolated through crystallization .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction conditions are optimized to maintain the stability of the product and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: Betaine aldehyde chloride undergoes various chemical reactions, including:
Reduction: The compound can be reduced to choline using reducing agents like sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride.
Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Betaine: Formed through oxidation.
Choline: Formed through reduction.
Scientific Research Applications
Betaine aldehyde chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
Choline: A precursor to betaine aldehyde chloride, involved in similar metabolic pathways.
Betaine: The final product of the oxidation of this compound, with similar biochemical roles.
Trimethylamine N-oxide: Another quaternary ammonium compound with osmoprotective properties.
Uniqueness: this compound is unique due to its role as an intermediate in the oxidation of choline to betaine. This specific function distinguishes it from other similar compounds, as it is directly involved in the regulation of methylation processes and osmoprotection .
Properties
IUPAC Name |
trimethyl(2-oxoethyl)azanium;chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO.ClH/c1-6(2,3)4-5-7;/h5H,4H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKVGWXINKZUKS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC=O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370761 | |
Record name | Trimethyl(2-oxoethyl)azanium;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7758-31-8 | |
Record name | Ethanaminium, N,N,N-trimethyl-2-oxo-, chloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7758-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Betaine aldehyde chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007758318 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trimethyl(2-oxoethyl)azanium;chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAINE ALDEHYDE CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QNX5TUR2Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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